molecular formula C18H18Cl2N2O5S B5762111 ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No. B5762111
M. Wt: 445.3 g/mol
InChI Key: HSIDBBWQXCRULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a chemical compound used in scientific research. It is commonly referred to as DCMG, and it has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of DCMG is not fully understood, but it is thought to involve the inhibition of specific enzymes and receptors in the body. In cancer cells, DCMG has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. In inflammation, DCMG has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In pain, DCMG has been shown to activate opioid receptors in the body, which are involved in the regulation of pain.
Biochemical and Physiological Effects:
DCMG has been shown to have several biochemical and physiological effects in the body. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, which may help to prevent the growth and spread of cancer. In inflammation, DCMG has been shown to reduce the production of prostaglandins, which are mediators of inflammation. In pain, DCMG has been shown to activate opioid receptors in the body, which are involved in the regulation of pain.

Advantages and Limitations for Lab Experiments

One advantage of using DCMG in lab experiments is that it has been shown to have potent anti-cancer, anti-inflammatory, and analgesic effects. This makes it a potentially useful tool for studying these areas of research. However, one limitation of using DCMG is that it is a relatively new compound, and its effects and mechanisms of action are not fully understood. Additionally, it may be difficult to obtain DCMG in large quantities, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for research on DCMG. One area of interest is the development of DCMG-based therapies for cancer, inflammation, and pain. Another area of interest is the further elucidation of the mechanisms of action of DCMG, which could help to identify new targets for drug development. Additionally, research on the pharmacokinetics and toxicity of DCMG could help to determine its safety and efficacy for use in humans. Overall, DCMG is a promising compound with potential applications in several areas of scientific research.

Synthesis Methods

DCMG is synthesized through a multi-step process that involves the reaction of 2,3-dichlorophenyl isocyanate with N-methylsulfonyl glycine. The resulting product is then reacted with ethyl 4-aminobenzoate to produce DCMG. This synthesis method has been optimized to produce high yields of DCMG with high purity.

Scientific Research Applications

DCMG has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and pain. In cancer research, DCMG has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been studied for its anti-inflammatory properties, which may be useful in treating conditions such as arthritis. In pain research, DCMG has been shown to have analgesic effects, which may make it a potential alternative to traditional pain medications.

properties

IUPAC Name

ethyl 4-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O5S/c1-3-27-18(24)12-7-9-13(10-8-12)21-16(23)11-22(28(2,25)26)15-6-4-5-14(19)17(15)20/h4-10H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIDBBWQXCRULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

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